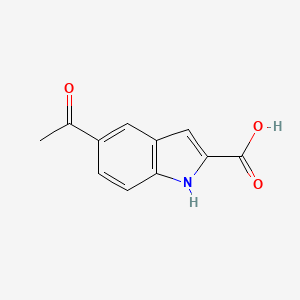

5-Acetyl-1H-indol-2-carbonsäure

Übersicht

Beschreibung

5-Acetyl-1H-indole-2-carboxylic acid is an indole derivative, a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities. The indole nucleus is a common structural motif in various bioactive molecules, making it an essential scaffold in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The following sections detail the primary applications of 5-acetyl-1H-indole-2-carboxylic acid in scientific research.

Antiviral Activity

Research has shown that derivatives of indole compounds can inhibit viral replication processes. A notable study highlighted the compound's ability to inhibit HIV-1 integrase activity, which is crucial for viral replication. The binding conformation analysis indicated that the indole core and carboxyl groups chelate two Mg²⁺ ions within the active site of integrase, suggesting a mechanism for inhibition. The IC50 values for various derivatives ranged from 0.13 μM to 32.37 μM for integrase inhibition, indicating potent antiviral activity.

Anticancer Properties

5-Acetyl-1H-indole-2-carboxylic acid has been investigated for its potential anticancer effects. Studies suggest it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : It can activate apoptotic pathways, promoting programmed cell death in malignant cells.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit bacterial growth through mechanisms such as:

- Disruption of Cell Membranes : The compound may compromise bacterial cell membranes, leading to cell lysis.

- Interference with Metabolic Pathways : It can disrupt essential metabolic processes within bacteria.

Summary of Biological Activities

The following table summarizes the biological activities associated with 5-acetyl-1H-indole-2-carboxylic acid:

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular function . For instance, some indole derivatives have been reported to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV-1 . The indole nucleus of these compounds was observed to chelate with two Mg2+ ions within the active site of integrase .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . For example, some indole derivatives have been reported to inhibit the replication of various RNA and DNA viruses .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1H-indole-2-carboxylic acid typically involves the formation of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent acetylation and carboxylation steps introduce the acetyl and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are used in cross-coupling reactions to form the indole ring.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Quinonoid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted indoles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

5-Methoxyindole-2-carboxylic acid: Known for its potential anticancer properties.

Indole-2-carboxylic acid: Studied for its antimicrobial activities.

Uniqueness

5-Acetyl-1H-indole-2-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a broader range of chemical reactions and enhance its potential as a therapeutic agent .

Biologische Aktivität

5-Acetyl-1H-indole-2-carboxylic acid is an indole derivative recognized for its diverse biological activities. This compound is part of a larger class of indole derivatives, which have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, and antimicrobial effects. This article explores the biological activity of 5-acetyl-1H-indole-2-carboxylic acid, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of Indole Derivatives

Indoles are a significant class of heterocyclic compounds prevalent in various natural products and pharmaceuticals. The indole nucleus is a common structural motif that contributes to the biological activity of numerous compounds. The synthesis of 5-acetyl-1H-indole-2-carboxylic acid typically involves the formation of the indole ring followed by functionalization at specific positions.

Target Receptors : Indole derivatives, including 5-acetyl-1H-indole-2-carboxylic acid, have been shown to bind with high affinity to multiple receptors. This binding can lead to alterations in cellular functions and signaling pathways.

Biochemical Pathways : The compound influences various biochemical pathways due to its interaction with different biomolecules. Indoles are known to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key signaling molecules such as kinases and transcription factors.

Cellular Effects : The compound exhibits a range of cellular effects, including:

- Antiviral Activity : Indole derivatives have demonstrated efficacy against viruses by inhibiting viral replication processes.

- Anti-inflammatory Effects : They can modulate inflammatory responses through various biochemical mechanisms.

- Anticancer Properties : Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Research Findings and Case Studies

Recent studies have highlighted the biological activities associated with 5-acetyl-1H-indole-2-carboxylic acid:

-

Antiviral Activity Against HIV

- A study demonstrated that indole-2-carboxylic acid derivatives can inhibit HIV-1 integrase activity, crucial for viral replication. The binding conformation analysis revealed that the indole core and carboxyl groups chelate two Mg²⁺ ions within the active site of integrase, suggesting a mechanism for inhibition .

- IC50 Values : Various derivatives showed IC50 values ranging from 0.13 μM to 32.37 μM for integrase inhibition, indicating potent antiviral activity .

-

Anticancer Activity

- In vitro studies have shown that 5-acetyl-1H-indole-2-carboxylic acid can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.

- Structural optimizations leading to new derivatives have further enhanced their anticancer properties .

-

Antimicrobial Properties

- The compound has also been investigated for its antimicrobial effects against various pathogens. Studies suggest that it can inhibit bacterial growth through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-acetyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)5-10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPDGXVPFOREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547227 | |

| Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31380-57-1 | |

| Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.